molecular formula C25H25FNNaO4 B12702655 6-Heptenoic acid, 3,5-dihydroxy-7-(4-(2-fluorophenyl)-2-(1-methylethyl)-3-quinolinyl)-, monosodium salt CAS No. 121661-23-2

6-Heptenoic acid, 3,5-dihydroxy-7-(4-(2-fluorophenyl)-2-(1-methylethyl)-3-quinolinyl)-, monosodium salt

Cat. No.: B12702655
CAS No.: 121661-23-2
M. Wt: 445.5 g/mol
InChI Key: KHMKOBLCCYYDDH-CALJPSDSSA-M
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Description

This compound is a monosodium salt derivative of a 6-heptenoic acid backbone substituted with hydroxyl groups at positions 3 and 5, and a complex quinoline moiety at position 5. The quinoline ring is further substituted with a 2-fluorophenyl group at position 4 and an isopropyl group at position 2 (). Its structure suggests pharmacological relevance, likely as a statin analog, given the similarity to known HMG-CoA reductase inhibitors like pitavastatin and rosuvastatin (). The monosodium salt formulation enhances aqueous solubility, critical for oral bioavailability and stability in pharmaceutical compositions ().

Properties

CAS No.

121661-23-2

Molecular Formula

C25H25FNNaO4

Molecular Weight

445.5 g/mol

IUPAC Name

sodium;(E)-7-[4-(2-fluorophenyl)-2-propan-2-ylquinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H26FNO4.Na/c1-15(2)25-20(12-11-16(28)13-17(29)14-23(30)31)24(18-7-3-5-9-21(18)26)19-8-4-6-10-22(19)27-25;/h3-12,15-17,28-29H,13-14H2,1-2H3,(H,30,31);/q;+1/p-1/b12-11+;

InChI Key

KHMKOBLCCYYDDH-CALJPSDSSA-M

Isomeric SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=CC=C3F.[Na+]

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=CC=C3F.[Na+]

Origin of Product

United States

Biological Activity

6-Heptenoic acid, 3,5-dihydroxy-7-(4-(2-fluorophenyl)-2-(1-methylethyl)-3-quinolinyl)-, monosodium salt is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C26H28NNaO4
  • PubChem CID : 23668260

This compound features a quinoline moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds similar to 6-heptenoic acid exhibit significant anticancer activity. For instance, aminoquinoline derivatives have been shown to induce apoptosis in cancer cells by activating specific nuclear receptors such as Nurrl (NR4A2), which plays a role in neuronal protection and differentiation. This receptor's activation may also contribute to the differentiation of stem cells into dopaminergic neurons, suggesting neuroprotective effects that could be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro studies have shown that derivatives can reduce the expression of inflammatory markers in various cell lines, indicating potential use in treating inflammatory diseases .

The proposed mechanism of action for 6-heptenoic acid involves interaction with nuclear receptors and modulation of gene expression related to apoptosis and inflammation. The activation of Nurrl by similar compounds suggests that this pathway may be crucial for its biological effects .

Case Studies and Research Findings

StudyFindings
Aminoquinoline Derivatives Induced apoptosis in cancer cell lines; activated Nurrl leading to differentiation of dopaminergic neurons .
Inflammation Studies Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with similar quinoline derivatives .
Neuroprotection Demonstrated potential in protecting dopaminergic neurons from inflammation-induced death in preclinical models .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related quinoline derivatives generally exhibit moderate absorption and distribution profiles. Studies suggest that modifications to the quinoline structure can enhance bioavailability and reduce toxicity. Further toxicological evaluations are necessary to establish safety profiles for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Key Structural Features Pharmacological Relevance Key Differences
Target Compound 3,5-dihydroxy-6-heptenoic acid; 4-(2-fluorophenyl)-2-isopropylquinoline substituent Likely HMG-CoA reductase inhibitor; sodium salt for stability/solubility Unique ortho-fluorophenyl and isopropyl groups on quinoline
Pitavastatin () 3,5-dihydroxy-6-heptenoic acid; 4-(4-fluorophenyl)-2-cyclopropylquinoline substituent Potent HMG-CoA reductase inhibitor (cholesterol-lowering) Para-fluorophenyl and cyclopropyl groups; higher metabolic stability
Rosuvastatin () 3,5-dihydroxy-6-heptenoic acid; pyrimidine substituent with 4-fluorophenyl and isopropyl High-potency statin with prolonged half-life Pyrimidine core vs. quinoline; sulfonylamino group enhances binding affinity
(E)-3,5-dihydroxy-7-[4'-fluorophenyl-2'-cyclopropylquinolin-3'-yl]-6-heptenoic acid () Cyclopropyl and para-fluorophenyl substituents on quinoline Stabilized pharmaceutical composition (pH 7–8) Cyclopropyl group reduces steric hindrance compared to isopropyl
Benzimidazole Derivatives () Methoxy and sulfonyl groups on benzimidazole-pyridine hybrids Proton pump inhibitors (e.g., anti-ulcer agents) Heterocyclic core differs; sulfonyl groups target H+/K+-ATPase
Key Findings from Comparative Analysis

The isopropyl group on the quinoline ring enhances lipophilicity relative to cyclopropyl in pitavastatin, possibly affecting tissue penetration and metabolic stability ().

Salt Form and Stability: The monosodium salt form ensures solubility at physiological pH, similar to other statins (). However, stabilization at pH 7–8 is critical to prevent degradation, a feature shared with cyclopropyl-quinoline analogs ().

Pharmacokinetic Profiles: Compared to rosuvastatin’s pyrimidine core, the quinoline moiety in the target compound may reduce off-target interactions but limit hepatic selectivity (). Benzimidazole derivatives () exhibit divergent mechanisms (e.g., proton pump inhibition), highlighting the importance of core heterocycles in target specificity.

Data Tables

Table 1: Substituent Comparison

Feature Target Compound Pitavastatin Rosuvastatin
Aromatic Core Quinoline Quinoline Pyrimidine
Fluorophenyl Position Ortho (C-2) Para (C-4) Para (C-4)
Alkyl Substituent Isopropyl (C-2) Cyclopropyl (C-2) Isopropyl (C-6)
Salt Form Monosodium Calcium Calcium

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